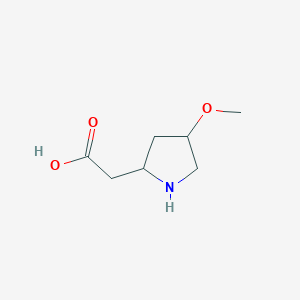

2-(4-Methoxypyrrolidin-2-yl)acetic acid

Beschreibung

2-(4-Methoxypyrrolidin-2-yl)acetic acid is a pyrrolidine-based carboxylic acid featuring a methoxy group at the 4-position of the pyrrolidine ring and an acetic acid moiety at the 2-position. Its molecular formula is C₇H₁₃NO₃, with a molecular weight of 159.18 g/mol and a CAS registry number of 1822601-85-3 .

Eigenschaften

Molekularformel |

C7H13NO3 |

|---|---|

Molekulargewicht |

159.18 g/mol |

IUPAC-Name |

2-(4-methoxypyrrolidin-2-yl)acetic acid |

InChI |

InChI=1S/C7H13NO3/c1-11-6-2-5(8-4-6)3-7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) |

InChI-Schlüssel |

JXPRAGMMQXWLOF-UHFFFAOYSA-N |

Kanonische SMILES |

COC1CC(NC1)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypyrrolidin-2-yl)acetic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of 4-methoxypyrrolidine with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 2-(4-Methoxypyrrolidin-2-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxypyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(4-Hydroxypyrrolidin-2-yl)acetic acid.

Reduction: The carboxylic acid moiety can be reduced to an alcohol, resulting in the formation of 2-(4-Methoxypyrrolidin-2-yl)ethanol.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as halogenating agents (e.g., thionyl chloride, SOCl₂) and alkylating agents (e.g., methyl iodide, CH₃I) are commonly employed.

Major Products Formed

Oxidation: 2-(4-Hydroxypyrrolidin-2-yl)acetic acid

Reduction: 2-(4-Methoxypyrrolidin-2-yl)ethanol

Substitution: Various substituted pyrrolidine derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxypyrrolidin-2-yl)acetic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Wirkmechanismus

The mechanism of action of 2-(4-Methoxypyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyrrolidine ring contribute to the compound’s binding affinity and specificity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Piperidine-Based Analogs

Piperidine derivatives with acetic acid substituents are structurally related but differ in ring size (six-membered vs. five-membered pyrrolidine). For example:

Key Observations :

Pyridine-Based Analogs

Pyridine derivatives with acetic acid substituents differ in aromaticity and electronic properties. Examples include:

| Compound Name | Substituents on Pyridine | Synthesis Yield | Key Data | Reference |

|---|---|---|---|---|

| 2-(Pyridin-4-yl)acetic acid | None | 31% | NMR confirmed | |

| 2-(5-Phenylpyridin-2-yl)acetic acid | 5-Phenyl | 87% | Suzuki coupling, NMR |

Key Observations :

Pyrrole and Pyrrolidinone Derivatives

Tolmetin derivatives and related compounds feature unsaturated or oxidized pyrrole rings:

Key Observations :

- Tolmetin derivatives demonstrate the pharmacological relevance of pyrrole-acetic acid hybrids, particularly in cyclooxygenase inhibition .

- The introduction of a ketone group (e.g., in pyrrolidinone derivatives) enhances hydrogen-bonding capacity, which could improve target engagement compared to the methoxy group in 2-(4-methoxypyrrolidin-2-yl)acetic acid .

Thiazolidinone and Furoquinoline Hybrids

Compounds with heterocyclic fused systems:

Key Observations :

- Extended conjugation in furoquinoline analogs may enhance UV absorption, useful in analytical applications .

Biologische Aktivität

2-(4-Methoxypyrrolidin-2-yl)acetic acid is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The chemical structure of 2-(4-Methoxypyrrolidin-2-yl)acetic acid suggests it may interact with various biological targets. Its pyrrolidine moiety is known to influence receptor binding and enzymatic inhibition. The compound is hypothesized to modulate pathways related to neurotransmission and inflammation, potentially affecting conditions such as anxiety and metabolic disorders.

Pharmacological Properties

Research indicates that 2-(4-Methoxypyrrolidin-2-yl)acetic acid exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that the compound can influence neurochemical pathways, particularly those involving N-acylethanolamines (NAEs), which are implicated in mood regulation and neuroprotection .

- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

- Antiproliferative Properties : Preliminary studies suggest that it may exhibit antiproliferative effects against certain cancer cell lines, although further investigation is necessary to elucidate its efficacy and mechanism .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotective | Modulation of NAEs, potential mood regulation | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Antiproliferative | Inhibition of cancer cell growth |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Effect on Activity | Reference |

|---|---|---|

| Pyrrolidine ring | Enhances receptor binding | |

| Methoxy group | Modulates lipophilicity and solubility | |

| Acetic acid moiety | Influences metabolic stability |

Case Studies

- Neuroprotective Study : A study conducted on mice demonstrated that administration of 2-(4-Methoxypyrrolidin-2-yl)acetic acid resulted in a significant decrease in anxiety-like behaviors. This was associated with altered levels of NAEs in the brain, suggesting a direct impact on neurochemical pathways .

- Inflammatory Response : In vitro experiments showed that the compound reduced the secretion of pro-inflammatory cytokines in macrophage cultures. This indicates its potential use in treating inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .

- Cancer Cell Line Testing : The antiproliferative effects were assessed using various cancer cell lines. Results indicated that the compound inhibited cell growth at micromolar concentrations, warranting further exploration into its mechanism of action against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.